molecular formula C21H23N5O6 B589857 3',5'-Di-O-acetyl O6-Benzyl-2'-deoxyguanosine CAS No. 144640-75-5

3',5'-Di-O-acetyl O6-Benzyl-2'-deoxyguanosine

Cat. No. B589857
CAS RN: 144640-75-5
M. Wt: 441.444
InChI Key: QLUZVLZNJMLEJA-GVDBMIGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine is a protected deoxyguanosine . It has a molecular weight of 441.44 and a molecular formula of C21H23N5O6 .


Molecular Structure Analysis

The molecular structure of 3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine consists of 21 carbon atoms, 23 hydrogen atoms, 5 nitrogen atoms, and 6 oxygen atoms .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with 3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine are not specified in the search results. It is noted that it is for research use only and not intended for diagnostic or therapeutic use .

properties

IUPAC Name

[(2R,3S,5R)-3-acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O6/c1-12(27)29-10-16-15(31-13(2)28)8-17(32-16)26-11-23-18-19(26)24-21(22)25-20(18)30-9-14-6-4-3-5-7-14/h3-7,11,15-17H,8-10H2,1-2H3,(H2,22,24,25)/t15-,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUZVLZNJMLEJA-GVDBMIGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747586
Record name 6-(Benzyloxy)-9-(3,5-di-O-acetyl-2-deoxy-beta-D-erythro-pentofuranosyl)-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Di-O-acetyl O6-Benzyl-2'-deoxyguanosine

CAS RN

144640-75-5
Record name 6-(Benzyloxy)-9-(3,5-di-O-acetyl-2-deoxy-beta-D-erythro-pentofuranosyl)-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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